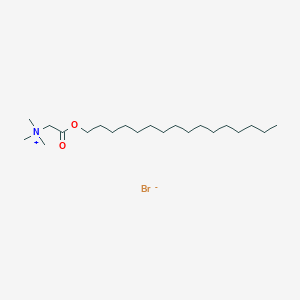![molecular formula C9H15NO4 B12566838 2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane CAS No. 158380-48-4](/img/structure/B12566838.png)
2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane typically involves the reaction of 2-methyl-3-nitroprop-2-en-1-ol with oxane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to efficient production of this compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industrial standards.
化学反応の分析
Types of Reactions
2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include nitro derivatives or oxides.
Reduction: Amines or hydroxylamines are common products.
Substitution: Various substituted oxane derivatives can be formed.
科学的研究の応用
2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane involves its interaction with molecular targets through its nitro and oxane groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific pathway involved.
類似化合物との比較
Similar Compounds
Phenyl-2-nitropropene: Shares the nitro group but differs in the aromatic ring structure.
2-Methyl-3-nitroprop-2-en-1-ol: Similar in structure but lacks the oxane ring.
N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium: Contains similar functional groups but differs in overall structure.
Uniqueness
2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane is unique due to its combination of a nitro group and an oxane ring, which imparts distinct chemical and physical properties
特性
CAS番号 |
158380-48-4 |
|---|---|
分子式 |
C9H15NO4 |
分子量 |
201.22 g/mol |
IUPAC名 |
2-(2-methyl-3-nitroprop-2-enoxy)oxane |
InChI |
InChI=1S/C9H15NO4/c1-8(6-10(11)12)7-14-9-4-2-3-5-13-9/h6,9H,2-5,7H2,1H3 |
InChIキー |
ZINSJUMOAGXXNP-UHFFFAOYSA-N |
正規SMILES |
CC(=C[N+](=O)[O-])COC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


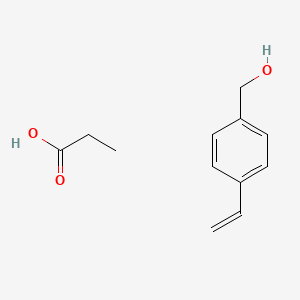
![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
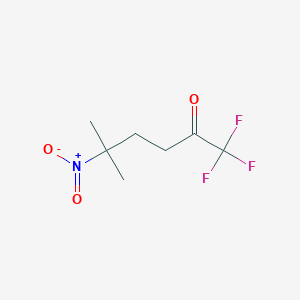
![3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate](/img/structure/B12566770.png)

![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)
![3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B12566813.png)
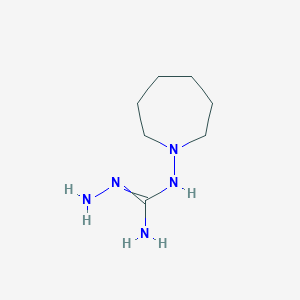
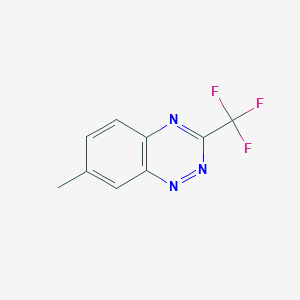
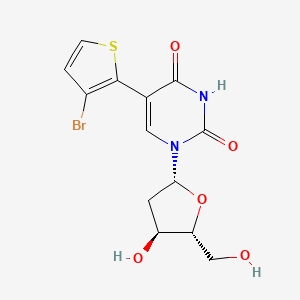
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]-](/img/structure/B12566833.png)
![1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B12566840.png)
